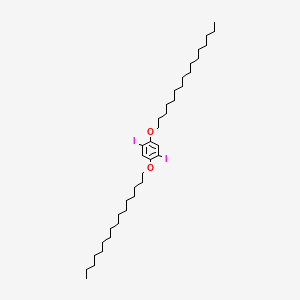
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is an organic compound characterized by a benzene ring substituted with two hexadecyloxy groups at the 1 and 4 positions, and two iodine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- typically involves the following steps:
Starting Material: The synthesis begins with benzene as the starting material.
Substitution Reactions:
Iodination: The iodination of the benzene ring at the 2 and 5 positions can be carried out using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and hexadecyloxy substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials due to its rigid aromatic core and flexible alkyl chains.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism by which Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the benzene ring. The hexadecyloxy groups provide steric hindrance and electron-donating effects, while the iodine atoms are electron-withdrawing and can participate in halogen bonding interactions. These properties influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-bis(decyloxy)-2,5-diiodo-: Similar structure with shorter alkyl chains.
Benzene, 1,4-bis(hexadecyloxy)-2,5-dibromo-: Similar structure with bromine atoms instead of iodine.
Benzene, 1,4-bis(hexadecyloxy)-2,5-difluoro-: Similar structure with fluorine atoms instead of iodine.
Uniqueness
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo- is unique due to the combination of long alkyl chains and iodine substituents. The long alkyl chains provide flexibility and hydrophobicity, while the iodine atoms offer unique reactivity and potential for halogen bonding. This combination makes the compound particularly useful in the design of advanced materials and functional molecules.
Eigenschaften
CAS-Nummer |
145483-64-3 |
|---|---|
Molekularformel |
C38H68I2O2 |
Molekulargewicht |
810.8 g/mol |
IUPAC-Name |
1,4-dihexadecoxy-2,5-diiodobenzene |
InChI |
InChI=1S/C38H68I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-37-33-36(40)38(34-35(37)39)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI-Schlüssel |
DRMFKKJPPCIOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
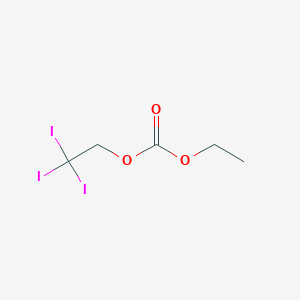
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)


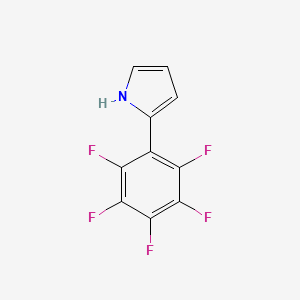
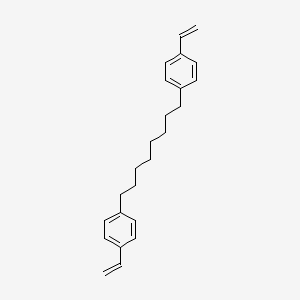
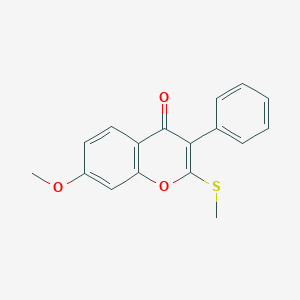
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
